

Technical Guide: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl (piperidin-3-ylmethyl)carbamate*

Cat. No.: *B121463*

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CAS Number: 879275-33-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: (R)-**Tert-butyl (piperidin-3-ylmethyl)carbamate** is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a carbamate-protected primary amine on a chiral piperidine scaffold, makes it a valuable intermediate in the development of therapeutic agents, particularly in the areas of metabolic disorders and inflammatory diseases. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery, including its role as a key intermediate for orexin receptor antagonists and IRAK4 inhibitors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-**Tert-butyl (piperidin-3-ylmethyl)carbamate** and its hydrochloride salt.

Property	(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate (Free Base)	(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate HCl
CAS Number	879275-33-9	1217778-64-7
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	C ₁₁ H ₂₃ ClN ₂ O ₂
Molecular Weight	214.30 g/mol	250.76 g/mol
Appearance	White to off-white solid	Not specified
Melting Point	Not specified	Not specified
Boiling Point	Not specified	Not specified
Solubility	Not specified	Not specified
Storage Temperature	2-8°C	Not specified

Experimental Protocols

Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

A common synthetic route to obtain (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate involves the reduction of the corresponding Boc-protected (R)-nipecotic acid derivative. The following is a representative experimental protocol.

Materials:

- (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid ((R)-Boc-nipecotic acid)
- Ethyl chloroformate
- N-methylmorpholine (NMM)
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF), anhydrous

- Methanol (MeOH)
- Water (H₂O)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- Mixed Anhydride Formation: To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq). Stir the mixture for 5 minutes, then add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes.
- Reduction to the Alcohol: In a separate flask, dissolve sodium borohydride (2.0 eq) in a mixture of THF and water at 0°C. Add the freshly prepared mixed anhydride solution from step 1 to the sodium borohydride solution dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
- Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

- Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1 hour.
- Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add a small amount of water to facilitate the reaction and stir vigorously at room temperature for 24 hours.
- Reduction of the Azide: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10 wt%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
- Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, **(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate**.

Applications in Drug Discovery

(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is highlighted in the development of inhibitors for key biological targets.

Intermediate for Orexin Receptor Antagonists

Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia. A structurally similar compound, tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate, is a key intermediate in the synthesis of certain orexin receptor antagonists^[1]. The (R)-piperidinemethyl amine moiety of the target compound can be incorporated into lead compounds to optimize their binding affinity and pharmacokinetic properties.

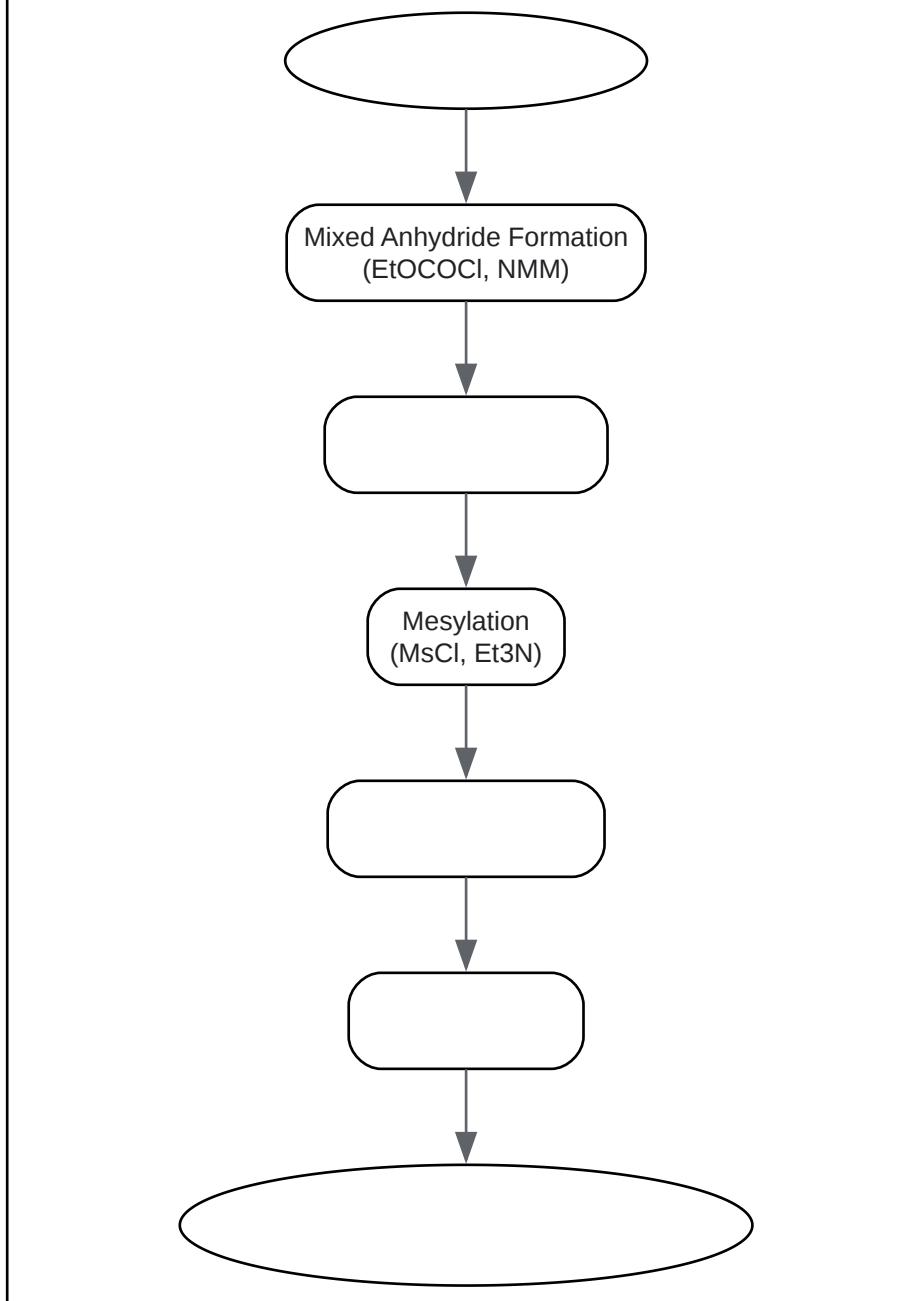
Intermediate for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Inhibitors of IRAK4 are being developed for the treatment of various inflammatory and autoimmune diseases. The chiral piperidine core of **(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate** is a key structural element in the design of potent and selective IRAK4 inhibitors[1].

Visualizations

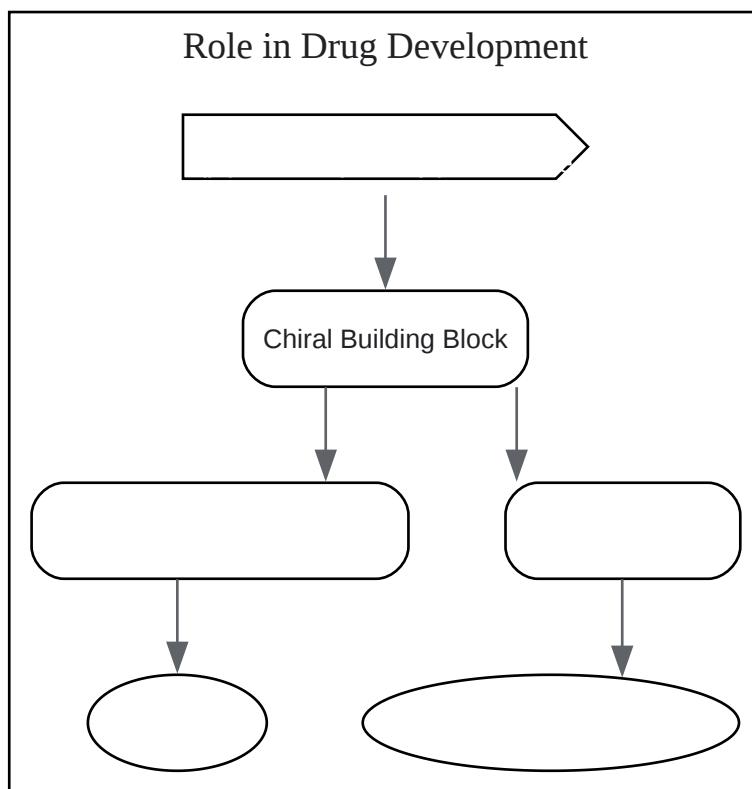
Experimental Workflow: Synthesis of **(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate**

Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

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Caption: Synthetic workflow for (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Logical Relationship: Application in Drug Discovery



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Caption: Application of the compound as a key building block in drug discovery.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121463#r-tert-butyl-piperidin-3-ylmethyl-carbamate-cas-number>

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